3-(N-Isopropylaminocarbonyl)benzeneboronic acid
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Overview
Description
3-(N-Isopropylaminocarbonyl)benzeneboronic acid is an organic compound with the molecular formula C10H14BNO3. It is a solid, typically appearing as a white crystalline powder. This compound is known for its stability and solubility, making it suitable for various applications in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid can be achieved through several methods. One common approach involves the reaction of benzeneboronic acid with isopropyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is then purified through crystallization or other suitable methods to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-(N-Isopropylaminocarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boronic derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Catalysts like palladium or nickel are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates.
Scientific Research Applications
3-(N-Isopropylaminocarbonyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit specific enzymes or proteins, leading to various biological effects. The compound’s ability to form reversible covalent bonds with target molecules makes it a valuable tool in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
- 3-(N-Methylaminocarbonyl)benzeneboronic acid
- 3-(N-Ethylaminocarbonyl)benzeneboronic acid
- 3-(N-Propylaminocarbonyl)benzeneboronic acid
Uniqueness
3-(N-Isopropylaminocarbonyl)benzeneboronic acid is unique due to its specific isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[3-(propan-2-ylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-4-3-5-9(6-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCRYXCSQKAWNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397371 |
Source
|
Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397843-69-5 |
Source
|
Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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